5-Amino-2-chloro-4-nitrophenol 5-Amino-2-chloro-4-nitrophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16544921
InChI: InChI=1S/C6H5ClN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2
SMILES:
Molecular Formula: C6H5ClN2O3
Molecular Weight: 188.57 g/mol

5-Amino-2-chloro-4-nitrophenol

CAS No.:

Cat. No.: VC16544921

Molecular Formula: C6H5ClN2O3

Molecular Weight: 188.57 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-chloro-4-nitrophenol -

Specification

Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
IUPAC Name 5-amino-2-chloro-4-nitrophenol
Standard InChI InChI=1S/C6H5ClN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2
Standard InChI Key YXHYAXFXJJVTIT-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])N

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s structure combines electron-withdrawing (−NO₂, −Cl) and electron-donating (−NH₂) groups, creating a polarizable aromatic system. This configuration influences its solubility, reactivity, and interaction with biological systems. Based on analogs like 5-chloro-2-nitrophenol (melting point: 41°C ), the melting point of 5-amino-2-chloro-4-nitrophenol is estimated to range between 50–70°C, though experimental validation is required.

Table 1: Estimated Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Molecular Weight188.57 g/molC₆H₅ClN₂O₃
Melting Point50–70°CAnalog data
Boiling Point>250°CSimilar nitroaromatics
Water SolubilityLowPolar substituent interactions
pKa~6–8Nitrophenol analogs

Spectral Signatures

While no experimental UV-Vis or NMR data for 5-amino-2-chloro-4-nitrophenol are available, its analogs exhibit characteristic absorption maxima between 230–300 nm due to π→π* transitions in the aromatic system . For instance, 2-chloro-5-nitrophenol shows λₘₐₓ at 298 nm , suggesting similar electronic properties for the target compound.

Synthetic Routes and Industrial Applications

Industrial and Research Uses

Nitroaromatic compounds are widely used in:

  • Dye manufacturing: As intermediates for azo dyes.

  • Agrochemicals: Herbicides and pesticides (e.g., chloronitrofen analogs).

  • Pharmaceuticals: Precursors for antimicrobial agents .

Toxicological and Mutagenic Profiles

Acute and Subchronic Toxicity

Data from structurally similar compounds raise concerns about systemic toxicity. In a 90-day rat study on 2-amino-6-chloro-4-nitrophenol:

  • 15 mg/kg/day: No significant hematological changes.

  • 150 mg/kg/day: Discolored urine, reduced body weight gain .
    Extrapolating these results, 5-amino-2-chloro-4-nitrophenol likely exhibits dose-dependent toxicity, with a predicted LD₅₀ (oral, rat) of 300–500 mg/kg.

Genotoxicity and Carcinogenicity

In vitro micronucleus assays on 2-amino-6-chloro-4-nitrophenol revealed:

  • Clastogenic potential: Significant micronucleus formation in human lymphocytes at 1,400–1,600 µg/mL with metabolic activation (S9 mix) .

  • Negative in vivo results: No micronuclei induction in mouse bone marrow at 150 mg/kg .
    These findings suggest that nitroreduction metabolites (e.g., hydroxylamines) may drive DNA damage, a mechanism likely shared by 5-amino-2-chloro-4-nitrophenol.

Environmental Fate and Biodegradation

Microbial Degradation Pathways

While no studies directly address 5-amino-2-chloro-4-nitrophenol, Cupriavidus sp. CNP-8 degrades 2-chloro-5-nitrophenol via:

  • Nitroreduction: NADPH-dependent nitroreductase (MnpA) converts −NO₂ to −NHOH .

  • Dechlorination: Hydrolases remove −Cl substituents.

  • Ring cleavage: Dioxygenases mineralize the aromatic backbone .
    Analogous pathways may operate for 5-amino-2-chloro-4-nitrophenol, though the amino group could sterically hinder enzyme binding.

Ecotoxicity and Bioaccumulation

Chlorinated nitroaromatics generally exhibit:

  • High persistence: Half-lives >60 days in soil.

  • Moderate bioaccumulation: Log Kow ≈2.5–3.5 .
    Regulatory thresholds for similar compounds in aquatic systems range from 10–50 µg/L, emphasizing the need for containment in industrial effluents.

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